N-Desthiobiotin-N-bis(PEG4-NHS ester)

Übersicht

Beschreibung

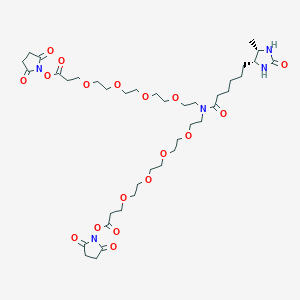

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a polyethylene glycol (PEG) derived linker that contains two NHS ester groups and a desthiobiotin moiety. This compound is widely used in bioconjugation chemistry due to its ability to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The desthiobiotin group is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) typically involves the following steps:

Synthesis of PEG4-NHS Ester: The PEG4-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Attachment of Desthiobiotin: The desthiobiotin moiety is then attached to the PEG4-NHS ester through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pH conditions to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes nucleophilic substitution reactions . The NHS ester groups react with primary amines (-NH2) to form stable amide bonds.

Common Reagents and Conditions:

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Conditions: Controlled temperature (usually around 0-25°C), neutral to slightly basic pH.

Major Products Formed: The major products formed from these reactions are amide-linked conjugates of proteins, oligonucleotides, and other amine-containing molecules.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Protein Modification

N-Desthiobiotin-N-bis(PEG4-NHS ester) is primarily used for bioconjugation due to its ability to react with primary amines on proteins and other biomolecules. This reaction allows for the attachment of various functional groups or labels, facilitating numerous applications:

- Protein Labeling : The compound can be utilized to label proteins for detection or purification purposes. For instance, it can conjugate fluorescent dyes to proteins, enabling their visualization in biochemical assays.

- Antibody-Drug Conjugates (ADCs) : Its ability to form stable linkages with antibodies makes it suitable for developing ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing effects on healthy tissues .

PROTAC Synthesis

N-Desthiobiotin-N-bis(PEG4-NHS ester) serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that promote the degradation of specific proteins within cells by harnessing the ubiquitin-proteasome system.

- Mechanism : PROTACs consist of two ligands connected by a linker; one ligand binds to the target protein while the other binds to an E3 ubiquitin ligase. The linker must be carefully chosen to ensure effective interaction between both ligands .

- Case Study : Research has demonstrated that using N-Desthiobiotin-N-bis(PEG4-NHS ester) as a linker enhances the efficacy of PROTACs in selectively degrading oncogenic proteins, thus providing a promising strategy for cancer therapy .

Drug Delivery Systems

The compound's PEGylation properties improve the pharmacokinetics of drugs by enhancing solubility and reducing immunogenicity. This application is critical in developing drug delivery systems that require prolonged circulation times in the bloodstream.

- Nanoparticle Formulations : N-Desthiobiotin-N-bis(PEG4-NHS ester) can be incorporated into lipid nanoparticles or other carriers to facilitate targeted delivery of therapeutic agents to specific tissues or cells .

Diagnostic Applications

In diagnostics, N-Desthiobiotin-N-bis(PEG4-NHS ester) is employed in various assay formats, including enzyme-linked immunosorbent assays (ELISA) and mass spectrometry.

- Mass Spectrometry : It can be used to label biomolecules for mass spectrometric analysis, improving sensitivity and specificity in detecting low-abundance proteins .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Bioconjugation | Attaching labels or functional groups to proteins | Protein labeling for detection |

| PROTAC Synthesis | Linker for targeted protein degradation | Cancer therapy via selective protein degradation |

| Drug Delivery Systems | Enhancing solubility and pharmacokinetics | Lipid nanoparticles for targeted drug delivery |

| Diagnostic Applications | Used in assays and mass spectrometry | ELISA and biomolecule analysis |

Wirkmechanismus

The compound exerts its effects through the nucleophilic substitution reaction mechanism. The NHS ester group reacts with the primary amine group of a target molecule, forming a stable amide bond. This reaction is facilitated by the presence of a coupling agent such as EDC or DCC, which activates the NHS ester for the nucleophilic attack by the amine.

Molecular Targets and Pathways: The primary molecular targets are primary amine groups present in proteins, oligonucleotides, and other amine-containing molecules. The pathways involved include the formation of amide bonds and the subsequent bioconjugation processes.

Vergleich Mit ähnlichen Verbindungen

N-Desthiobiotin-N-bis(PEG4-NHS ester) is similar to other PEG-based linkers and NHS ester derivatives, but it is unique due to its combination of desthiobiotin and NHS ester groups. Some similar compounds include:

NHS-Desthiobiotin: A variant of biotin activated as an NHS ester.

PEG-NHS Ester: A PEG linker with an NHS ester group.

Biotin-PEG-Biotin: A biotinylated PEG linker used for dual biotin labeling.

These compounds share the common feature of having NHS ester groups for bioconjugation, but N-Desthiobiotin-N-bis(PEG4-NHS ester) stands out due to its specific application in affinity chromatography and targeted drug delivery.

Biologische Aktivität

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a specialized compound that plays a significant role in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a polyethylene glycol (PEG) backbone connecting two N-hydroxysuccinimide (NHS) ester groups to a desthiobiotin moiety, which facilitates strong binding to streptavidin or avidin. The unique structure of this compound enhances its solubility and bioavailability, making it a valuable tool in both research and therapeutic applications.

Structure and Properties

- Molecular Formula : C40H65N5O18

- Molecular Weight : 903.97 g/mol

- CAS Number : 2353409-61-5

| Property | Value |

|---|---|

| Molecular Formula | C40H65N5O18 |

| Molecular Weight | 903.97 g/mol |

| Functional Groups | NHS esters, PEG, desthiobiotin |

N-Desthiobiotin-N-bis(PEG4-NHS ester) is primarily utilized in the PROTAC technology, which exploits the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves linking a target protein to an E3 ligase via the PROTAC linker, enabling the selective degradation of proteins within cells. This has significant implications for therapeutic interventions in diseases such as cancer, where targeted degradation of oncoproteins can inhibit tumor growth .

Applications

- Bioconjugation : The compound can conjugate proteins, peptides, or other biomolecules for various applications in research and therapeutics.

- Targeted Protein Degradation : It is instrumental in developing PROTACs that facilitate the selective degradation of specific proteins.

- Purification and Detection : The desthiobiotin component allows for effective purification and detection of biomolecules through strong binding to streptavidin .

Case Studies and Research Findings

- Targeted Protein Degradation :

- Bioconjugation Efficiency :

-

Hydrogel Microbeads :

- In another study, hydrogel microbeads functionalized with N-Desthiobiotin-N-bis(PEG4-NHS ester) were used for protein purification. The beads demonstrated superior performance in capturing biotin-modified proteins compared to traditional methods, showcasing the compound's utility in enhancing protein recovery .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)/t31-,32+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMSFTOJKPBWIL-AJQTZOPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N5O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.